![molecular formula C10H19NO2 B14616876 Ethyl 3-[(2-methylpropyl)amino]but-2-enoate CAS No. 57791-64-7](/img/structure/B14616876.png)
Ethyl 3-[(2-methylpropyl)amino]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2-methylpropyl)amino]but-2-enoate is an organic compound that belongs to the class of esters and amines This compound is characterized by the presence of an ester functional group and an amino group attached to a but-2-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-methylpropyl)amino]but-2-enoate can be achieved through several methods. One common approach involves the alkylation of ethyl acetoacetate with 2-methylpropylamine. The reaction typically proceeds under mild conditions, using a base such as sodium ethoxide to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
Ethyl acetoacetate+2-methylpropylamine→Ethyl 3-[(2-methylpropyl)amino]but-2-enoate+Ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(2-methylpropyl)amino]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(2-methylpropyl)amino]but-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(2-methylpropyl)amino]but-2-enoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the amino group can form hydrogen bonds and participate in nucleophilic reactions. These interactions can modulate biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-amino-2-butenoate: Similar structure but lacks the 2-methylpropyl group.
Ethyl 3-[(2-ethylpropyl)amino]but-2-enoate: Similar structure with a different alkyl group.
Methyl 3-[(2-methylpropyl)amino]but-2-enoate: Similar structure with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both an ester and an amino group, which allows it to participate in a wide range of chemical reactions. The 2-methylpropyl group also imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
57791-64-7 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
ethyl 3-(2-methylpropylamino)but-2-enoate |
InChI |
InChI=1S/C10H19NO2/c1-5-13-10(12)6-9(4)11-7-8(2)3/h6,8,11H,5,7H2,1-4H3 |
InChI-Schlüssel |
DXEFAAHVAFNVRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


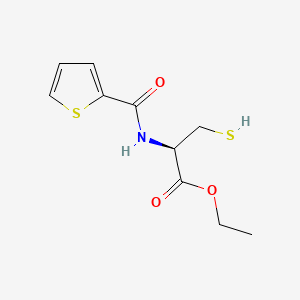

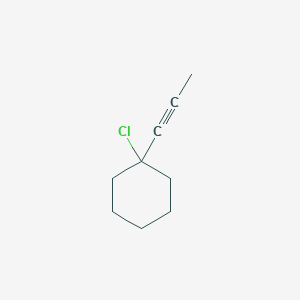
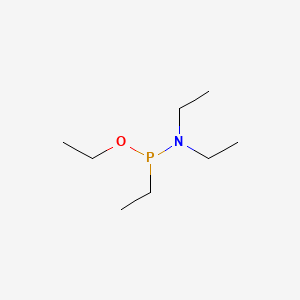
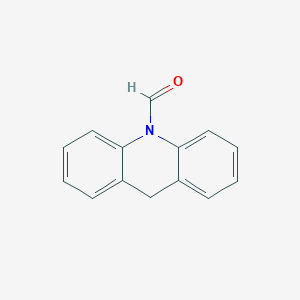
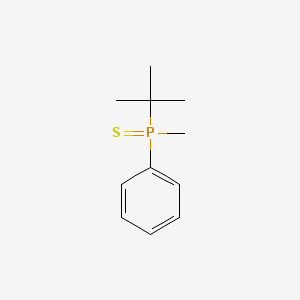
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
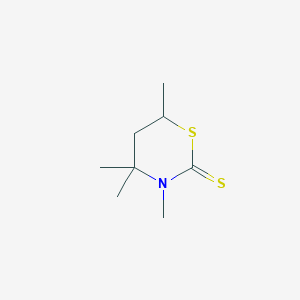
![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)

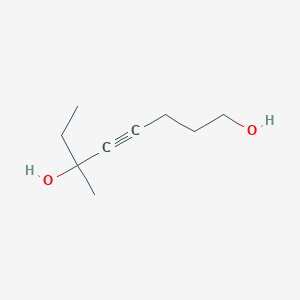
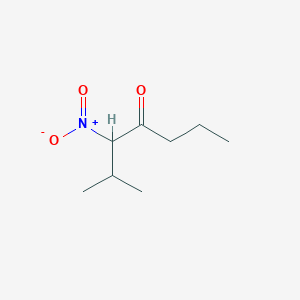
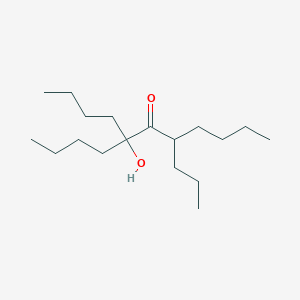
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
